
Propanoic acid, 3-(acetyloxy)-, anhydride
Overview
Description
Propanoic acid, 3-(acetyloxy)-, anhydride is a chemical compound with the molecular formula C10H14O7 . It contains a total of 30 bonds, including 16 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, 4 esters (aliphatic), and 1 anhydride .
Synthesis Analysis
The synthesis of propionic anhydride involves thermal dehydration of propionic acid, driving off the water by distillation . Another route is the Reppe carbonylation of ethylene with propionic acid and nickel carbonyl as the catalyst . Propionic anhydride has also been prepared by dehydration of propionic acid using ketene .Molecular Structure Analysis
The molecule contains a total of 31 atoms, including 14 Hydrogen atoms, 10 Carbon atoms, and 7 Oxygen atoms . It has 30 bonds in total, including 16 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, 4 esters (aliphatic), and 1 anhydride .Chemical Reactions Analysis
Propionic anhydride reacts with water to form propanoic acid . The reaction is exothermic with an enthalpy change of -56.6 ± 0.4 kJ/mol .Physical And Chemical Properties Analysis
Propanoic acid, 3-(acetyloxy)-, anhydride is a colorless liquid . It has a melting point of 95°C . Its density is 1.1963 g/cm3 at 25°C .Scientific Research Applications
Synthesis of Polyester Dendrimers
Propanoic acid derivatives, such as 3-(acetyloxy)-propanoic anhydride, play a crucial role in synthesizing polyester dendrimers. These dendrimers are synthesized using cores terminated by hydroxyl groups and are instrumental in various applications, including drug delivery systems and nanotechnology. The specific role of propanoic acid derivatives in this process lies in their ability to form consistent and efficient bonds within the dendrimer structure, enhancing the dendrimer's stability and functionality (Twibanire, Al-Mughaid, & Grindley, 2010).
Facilitation of Chemical Synthesis
In chemical synthesis, propanoic acid derivatives are used to synthesize various compounds, including amino acids and other organic molecules. These derivatives play a key role in facilitating reactions and improving yield efficiency. For example, in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, propanoic acid derivatives contribute to the reduction and formylation processes, leading to high-yield production of these compounds (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-acetyloxypropanoyl 3-acetyloxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O7/c1-7(11)15-5-3-9(13)17-10(14)4-6-16-8(2)12/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAXIAGALLNLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(=O)OC(=O)CCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B3271831.png)
![2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3271839.png)
![Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3271846.png)
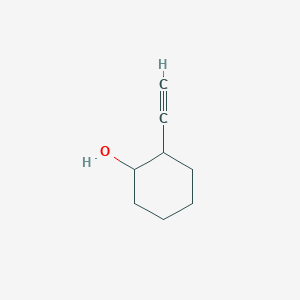
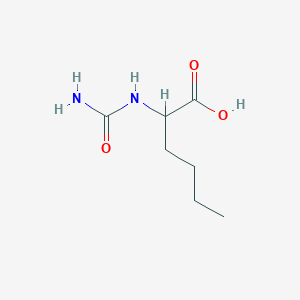


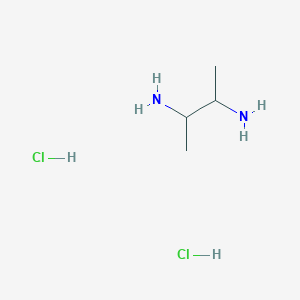
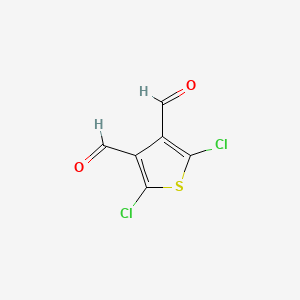

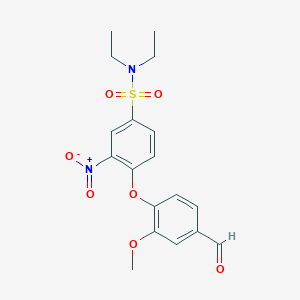
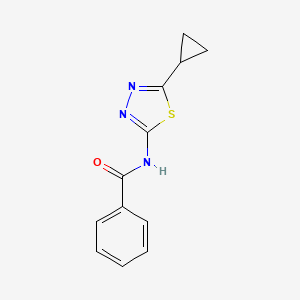
![4-(azepan-1-ylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3271905.png)
![Imidazo[1,2-a]pyrimidin-7(8h)-one](/img/structure/B3271909.png)